2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiophene ring, and an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Final Assembly: The protected amino acid derivative is then coupled with the thiophene-containing intermediate under peptide coupling conditions, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and large-scale reactors. The use of continuous flow chemistry could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the Fmoc group.
Substitution: Free amino acids after Fmoc deprotection.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid is widely used in:
Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-butoxycarbonyl) protected amino acids: Another common protecting group used in peptide synthesis.
Cbz (carbobenzyloxy) protected amino acids: Used similarly to Fmoc but removed under different conditions.
Uniqueness
The Fmoc group is unique due to its stability under acidic conditions and ease of removal under mild basic conditions, making it highly suitable for solid-phase peptide synthesis. Compared to Boc and Cbz, Fmoc offers a more straightforward deprotection process, which is advantageous in automated peptide synthesis.
This comprehensive overview should provide a solid foundation for understanding the compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-thiophen-2-ylethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)14-24(12-11-16-6-5-13-29-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-10,13,21H,11-12,14-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYGAFCSPLEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC4=CC=CS4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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